molecular formula C10H9BrN2O2 B7948948 Ethyl 4-bromo-1H-indazole-3-carboxylate

Ethyl 4-bromo-1H-indazole-3-carboxylate

Cat. No.: B7948948
M. Wt: 269.09 g/mol
InChI Key: VZMRPASMGHFNIZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1H-indazole-3-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method starts with the bromination of 1H-indazole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated product is then esterified using ethanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1H-indazole-3-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 4-bromo-1H-indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, indazole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-bromo-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:

  • Ethyl 4-chloro-1H-indazole-3-carboxylate
  • Ethyl 4-fluoro-1H-indazole-3-carboxylate
  • Ethyl 4-iodo-1H-indazole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chloro, fluoro, and iodo counterparts. This reactivity can be advantageous in the synthesis of complex molecules and in medicinal chemistry applications.

Properties

IUPAC Name

ethyl 4-bromo-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-6(11)4-3-5-7(8)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMRPASMGHFNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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